molecular formula C25H31N3O5S2 B2441360 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime CAS No. 327061-16-5

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime

Cat. No. B2441360
CAS RN: 327061-16-5
M. Wt: 517.66
InChI Key: VBLUFGYBAPIWMI-UHFFFAOYSA-N
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Description

The compound “2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime” is a chemical substance with the CAS Number 325695-60-1 . It is also known by other names such as “2,7-bis[(4-methyl-1-piperidinyl)sulfonyl]-9-fluorenone oxime” and "N-[2,7-bis[(4-methylpiperidin-1-yl)sulfonyl]fluoren-9-ylidene]hydroxylamine" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 488.663 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 675.9±65.0 °C at 760 mmHg . The melting point is not available . The flash point is 362.6±34.3 °C . The exact mass is 488.180359 and the LogP is 5.42 . The vapour pressure is 0.0±2.1 mmHg at 25°C . The index of refraction is 1.607 .

Scientific Research Applications

Novel Sulfonated Co-poly(ether imide)s

Novel sulfonated co-poly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups have been developed to enhance proton exchange membrane properties, specifically for microbial fuel cell applications. These copolymers, known as DHN-XX, showed high molecular weights and were created by polycondensation. They exhibited high thermal, mechanical, hydrolytic, and peroxide radical stability. The proton conductivity of DHN-70, one of the copolymers, was significantly higher than its nonhydroxylated analogue, showing superior microbial fuel cell performance comparable to Nafion 117 under similar test conditions. The membranes were characterized by various techniques including FTIR, NMR, TEM, AFM, and SAXS studies (Kumar et al., 2018).

Sulfonated Polyimides for Fuel Cell Application

Sulfonated polyimides, synthesized from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS), were used to create membranes with varying degrees of sulfonation. These membranes exhibited good solubility in certain solvents and demonstrated proton conductivities similar to Nafion 117 at 100% relative humidity, making them suitable for fuel cell applications. The membranes also showed better water stability compared to Nafion 117, which indicates their potential in fuel cell technology (Guo et al., 2002).

Sulfonated Block Copolymers for Fuel Cell Applications

Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized for fuel cell applications. These copolymers exhibited high proton conductivity and mechanical properties, making them promising candidates for fuel-cell applications. Their phase-separated morphology was confirmed through various imaging techniques, and their suitability for fuel-cell applications was demonstrated by their performance metrics (Bae et al., 2009).

properties

IUPAC Name

N-[2,7-bis[(4-methylpiperidin-1-yl)sulfonyl]fluoren-9-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c1-17-7-11-27(12-8-17)34(30,31)19-3-5-21-22-6-4-20(16-24(22)25(26-29)23(21)15-19)35(32,33)28-13-9-18(2)10-14-28/h3-6,15-18,29H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLUFGYBAPIWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCC(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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